molecular formula C8H6N4 B1525295 3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190319-38-0

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile

Cat. No. B1525295
CAS RN: 1190319-38-0
M. Wt: 158.16 g/mol
InChI Key: ZXMAQTZRTCYBPE-UHFFFAOYSA-N
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Description

“3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds .

Scientific Research Applications

Synthesis of New Tacrine Analogues

The compound has been utilized in the synthesis of new substituted pyrrolo[3,2-b]pyridines, showcasing an efficient one-step transformation via the Friedlander reaction. This method, especially under microwave irradiation, offers high conversion rates and shorter reaction times, indicating its potential in developing therapeutics (Salaheldin et al., 2010).

Heterocyclic Compound Synthesis

Research has demonstrated the compound's versatility in generating diverse heterocycles. For instance, it acts as a precursor in cyclocondensation reactions to produce pyrrole and pyrrolidines derivatives, pivotal for constructing complex molecular structures with potential bioactivity (Bergner et al., 2009).

Advanced Material Development

The role of pyrrole derivatives, including those derived from "3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile", extends into the field of material science. These derivatives contribute to the development of electrically conducting polymers, dyes, and solvents, highlighting their significance in creating new materials and technologies (Anderson & Liu, 2000).

Fluorescence Properties and Antibacterial Activity

The chemical's derivatives have been explored for their fluorescence properties, offering insights into designing fluorescent markers for biological research. Additionally, some derivatives exhibit considerable antibacterial activity, suggesting their potential in developing new antimicrobial agents (Rahmouni et al., 2014; Girgis et al., 2004).

Catalytic Pyrrole Synthesis

The compound is involved in sustainable catalytic processes for pyrrole synthesis, where it contributes to the eco-friendly production of pyrroles from renewable resources. This approach not only supports green chemistry initiatives but also broadens the applicability of pyrroles in various domains (Michlik & Kempe, 2013).

Mechanism of Action

Target of Action

The primary targets of 3-Amino-7-Cyano-4-Azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

3-Amino-7-Cyano-4-Azaindole interacts with its protein kinase targets by binding to their active sites . This binding inhibits the kinase’s activity, preventing the phosphorylation of other proteins and thus disrupting the signal transduction pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by 3-Amino-7-Cyano-4-Azaindole affects multiple biochemical pathways. For instance, it can inhibit the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . By inhibiting this pathway, 3-Amino-7-Cyano-4-Azaindole can potentially modulate inflammatory responses and other stress-related cellular processes .

Pharmacokinetics

The pharmacokinetic properties of 3-Amino-7-Cyano-4-Azaindole, including its absorption, distribution, metabolism, and excretion (ADME), can be finely tuned using the azaindole core . This allows for the optimization of the compound’s bioavailability, ensuring that it can reach its protein kinase targets in sufficient concentrations to exert its inhibitory effects .

Result of Action

The molecular and cellular effects of 3-Amino-7-Cyano-4-Azaindole’s action primarily involve the disruption of signal transduction pathways due to its inhibition of protein kinases . This can lead to a variety of cellular responses, including changes in cell division, inflammation, and stress responses .

Action Environment

The action, efficacy, and stability of 3-Amino-7-Cyano-4-Azaindole can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by the presence of other substances in its environment .

properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-2-11-8-6(10)4-12-7(5)8/h1-2,4,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMAQTZRTCYBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238053
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190319-38-0
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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